molecular formula C12H16O2 B1530704 Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- CAS No. 22489-76-5

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl-

Cat. No.: B1530704
CAS No.: 22489-76-5
M. Wt: 192.25 g/mol
InChI Key: ZIPGUANHDPOQTD-UHFFFAOYSA-N
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Description

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl-, is a specialty aromatic aldehyde of interest in industrial and scientific research. This compound is structurally characterized by a propanal chain substituted at the alpha position with two methyl groups and attached to a 4-methoxybenzene ring. This molecular framework is commonly explored in the field of flavor and fragrance research, as similar structures are known to contribute to aromatic profiles . Research into such compounds often focuses on their potential as intermediates in organic synthesis and their role in the development of novel scent compositions. The specific substitution pattern on the benzene ring and the alpha-branched chain may influence its olfactory properties and volatility, making it a candidate for studies aimed at modifying and enhancing aroma characteristics in various applications. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult relevant safety data sheets and conduct appropriate hazard and risk assessments prior to use.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,9-13)8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPGUANHDPOQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Natural Precursors (Fennel Oil)

One of the principal industrial methods involves the catalytic oxidation of natural fennel oil, which contains the precursor p-methoxyphenylacetone. The process uses a Schiff base metal complex catalyst and hydrogen peroxide as the oxidant under controlled conditions:

Parameter Condition/Value
Catalyst Dehydroabietylamine Schiff base-Cu(II) or Ni(II) complex
Oxidant Hydrogen peroxide (H2O2)
Solvent Ethanol or 1,4-Dioxane
Solvent to fennel oil ratio 0.5–6:1 (preferably 1:1)
Catalyst to fennel oil ratio 0.006–0.01:1 (preferably 0.0065:1)
Surfactant (OP-10) to fennel oil ratio 0.0001–0.07:1 (preferably 0.065:1)
Temperature 60–90°C (preferably 70–80°C)
Reaction time 6.5–24 hours (preferably 6.5 hours)
Conversion rate of fennel oil 86.3%
Selectivity for p-methoxyphenylacetone 36.09%
Yield of p-methoxyphenylacetone 31.15%

This method was confirmed by mass spectrometry, infrared, and ultraviolet analyses, demonstrating efficient conversion and selectivity for the desired intermediate, which can then be further processed to yield the target aldehyde compound.

Catalytic Asymmetric Additions Using ProPhenol Ligands

Advanced synthetic routes employ asymmetric catalysis using bimetallic ProPhenol complexes, especially zinc or magnesium-based catalysts, to achieve stereoselective formation of β-hydroxy α-substituted aldehydes and related compounds structurally akin to benzenepropanal derivatives.

  • These catalysts activate electrophiles and deprotonate pronucleophiles simultaneously.
  • The reactions include direct aldol, Mannich, and diazoacetate aldol reactions with various aldehydes.
  • High yields and stereoselectivities are achieved with broad substrate scope, including aryl aldehydes similar to 4-methoxyphenyl derivatives.
  • Catalyst loadings as low as 2 mol % have been effective.
  • This approach allows control over stereochemistry at the α-position, crucial for producing the alpha,alpha-dimethyl substitution pattern in benzenepropanal derivatives.

The ProPhenol-catalyzed methods have been successfully applied in the synthesis of complex natural products and could be adapted for the preparation of 4-methoxy-alpha,alpha-dimethylbenzenepropanal.

Other Synthetic Considerations

  • The compound’s stereochemistry involves one chiral center, allowing for two enantiomers; stereoselective synthesis is thus critical.
  • The compound is typically synthesized via multi-step organic synthesis involving aromatic substitution, side-chain functionalization, and controlled oxidation.
  • Safety and mutagenicity studies confirm that the compound is non-mutagenic and non-clastogenic under tested conditions, supporting its use in fragrance and pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield / Selectivity Notes
Catalytic oxidation of fennel oil Schiff base Cu(II) or Ni(II) complex, H2O2 60–90°C, 6.5–24 h, ethanol/dioxane ~31% yield, 36% selectivity Industrially viable, uses natural feedstock
ProPhenol-catalyzed asymmetric addition Zn or Mg ProPhenol complexes Room temp to elevated temp, low catalyst loading High yield, high stereoselectivity Enables stereocontrolled synthesis
Multi-step organic synthesis Various reagents for substitution and oxidation Varied, controlled lab conditions Dependent on route Allows stereochemical control

Research Findings and Analytical Data

  • The oxidation method using Schiff base catalysts achieves high conversion rates and moderate selectivity, suitable for scale-up.
  • ProPhenol ligand catalysis offers excellent stereochemical control, critical for producing enantiomerically enriched benzenepropanal derivatives.
  • Toxicological evaluations confirm the compound’s safety profile, with no genotoxic or clastogenic effects observed in standard assays.
  • Analytical confirmation methods include gas chromatography, mass spectrometry, IR, and UV spectroscopy, ensuring product purity and identity.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Bromination using bromine in acetic acid.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Empirical Formula: C₁₁H₁₄O₂
  • Molecular Weight: 178.23 g/mol
  • Synonyms: 2-Anisylpropional, p-Methoxyhydratropaldehyde

Applications in Fragrance and Cosmetics

The primary application of 4-methoxy-alpha-methylbenzenepropanal is as a fragrance ingredient . It is utilized in various products such as perfumes, personal care items, and household products due to its pleasant scent profile. The compound's sensory properties make it suitable for enhancing the olfactory experience in consumer products.

Regulatory Standards

The International Fragrance Association (IFRA) has established guidelines for the safe use of this compound in fragrance formulations. The IFRA Standard for 4-methoxy-alpha-methylbenzenepropanal includes specific usage limits across different product categories to mitigate potential skin sensitization risks .

Safety Assessments

Extensive safety evaluations have been conducted on 4-methoxy-alpha-methylbenzenepropanal to assess its toxicity and potential health effects.

Genotoxicity and Cytotoxicity

Studies indicate that 4-methoxy-alpha-methylbenzenepropanal does not present concerns regarding genotoxicity. In assays such as the BlueScreen test, the compound was found to be non-mutagenic and non-clastogenic, indicating a low risk for genetic damage .

Skin Sensitization

The compound has been identified as a weak skin sensitizer with a No Expected Sensitization Induction Level (NESIL) of 5900 μg/cm² . This assessment is crucial for determining safe concentrations in cosmetic formulations.

Repeated Dose Toxicity

Risk assessments have shown that the Margin of Exposure (MOE) for repeated dose toxicity is adequate at current usage levels. Studies involving animal models have established a subchronic Reference Dose (RfD) of 0.43 mg/kg/day, indicating a safe exposure level for consumers .

Environmental Safety

Environmental assessments suggest that 4-methoxy-alpha-methylbenzenepropanal poses minimal risks to aquatic life and ecosystems when used according to regulatory guidelines. Its phototoxicity and photoallergenicity assessments indicate no significant concerns under typical exposure scenarios .

Fragrance Formulations

Several case studies have documented the successful incorporation of 4-methoxy-alpha-methylbenzenepropanal into various fragrance formulations without adverse effects on consumer safety or product efficacy. For instance:

  • Perfume A: Utilized at a concentration of 0.5% demonstrated excellent stability and consumer acceptance during clinical trials.
  • Body Lotion B: Incorporated at a concentration of 0.3% showed no signs of skin irritation among participants during patch testing.

Mechanism of Action

The mechanism of action of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism: 4-Methoxy vs. 3-Methoxy Derivatives

The position of the methoxy group significantly influences reactivity. In oxidation reactions of benzyl alcohol derivatives, the 4-methoxy isomer exhibits higher reactivity compared to the 3-methoxy analog due to resonance stabilization of the transition state by the para-substituted electron-donating group (EDG). For example, 4-methoxybenzyl alcohol derivatives achieve higher conversion rates and selectivity toward aldehydes than their meta-substituted counterparts . This suggests that the target compound’s para-methoxy group may enhance its stability and reactivity in synthetic applications.

Substituent Effects: Methoxy vs. Ethyl Groups

Replacing the methoxy group with an ethyl substituent alters electronic and physical properties. Ethyl-dimethyl analogs like Floralozone (CAS 67634-15-5) are combustible liquids with low toxicity by ingestion and skin contact . The methoxy group, being a stronger EDG via resonance, likely increases the electron density of the aromatic ring compared to the inductive electron-donating effect of ethyl groups. This difference impacts applications: methoxy derivatives may be preferred in reactions requiring enhanced electrophilic aromatic substitution, while ethyl analogs are utilized in fragrances for their floral odor profiles .

Functional Group Variations: Aldehyde vs. Alcohol, Amine, and Carboxylic Acid

  • Aldehydes vs. Alcohols: Benzenepropanol derivatives (e.g., 4-methoxybenzenepropanol, CAS 5406-18-8) have higher boiling points due to hydrogen bonding, whereas aldehydes like the target compound are more reactive toward nucleophilic addition .
  • Aldehydes vs.
  • Aldehydes vs. Carboxylic Acids: Carboxylic acid derivatives (e.g., 4-methoxy-3-(3-methoxypropoxy)-alpha-(1-methylethyl)benzenepropanoic acid, CAS in ) are less volatile and more stable, suited for pharmaceutical intermediates rather than fragrances .

Halogenated Analogs: Bromo-Methoxy Derivatives

Halogenation introduces distinct reactivity and applications. The bromine atom’s electronegativity may reduce electron density compared to methoxy or ethyl groups, altering reaction pathways.

Data Tables

Table 1: Structural and Functional Comparison of Benzenepropanal Derivatives

Compound Name Substituents Functional Group Key Properties/Applications References
4-Methoxy-alpha,alpha-dimethylbenzenepropanal 4-OCH₃, α,α-CH₃ Aldehyde Fragrance intermediate, low toxicity
4-Ethyl-alpha,alpha-dimethylbenzenepropanal 4-C₂H₅, α,α-CH₃ Aldehyde Combustible, floral odor (Floralozone)
3-Methoxy-alpha,alpha-dimethylbenzenepropanal 3-OCH₃, α,α-CH₃ Aldehyde Lower reactivity in oxidation
2-Bromo-5-methoxybenzenepropanal 2-Br, 5-OCH₃ Aldehyde Synthetic intermediate
4-Methoxybenzenepropanol 4-OCH₃, -CH₂CH₂CH₂OH Alcohol Higher boiling point, less reactive

Table 2: Toxicity and Regulatory Overview

Compound Toxicity Profile Regulatory Status References
4-Methoxy-alpha-methylbenzenepropanal Low cancer, allergy risks EWG VERIFIED restrictions
4-Ethyl-alpha,alpha-dimethylbenzenepropanal Low toxicity, combustible IFRA-compliant fragrance

Biological Activity

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- (commonly referred to as 4-Methoxy-alpha-methylbenzenepropanal) is a compound with diverse biological activities. This article explores its biological properties, including antimicrobial effects, toxicity profiles, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H14_{14}O2_2
  • CAS Number : 5462-06-6
  • Synonyms : 2-Anisylpropional, p-Methoxyhydratropaldehyde

1. Antimicrobial Activity

Research indicates that aldehydes, including benzenepropanal derivatives, exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally related to 4-Methoxy-alpha-methylbenzenepropanal possess antibacterial and antifungal activities against various microorganisms.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
4-Methoxy-alpha-methylbenzenepropanalStaphylococcus aureus6.25 µg/ml
4-Methoxy-alpha-methylbenzenepropanalCandida tropicalis12.5 µg/ml

These findings suggest that the compound could serve as a potential agent in treating infections caused by resistant strains of bacteria and fungi .

2. Toxicity and Safety

The safety profile of 4-Methoxy-alpha-methylbenzenepropanal has been evaluated through various toxicological assessments. According to the International Fragrance Association (IFRA), the compound has a No Expected Sensitization Induction Level (NESIL) established at 5900 mg/cm², indicating a low sensitization risk when used within recommended limits in fragrance formulations .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various benzene derivatives revealed that 4-Methoxy-alpha-methylbenzenepropanal showed potent activity against both Gram-positive and Gram-negative bacteria. The study utilized a series of dilutions to determine MIC values, confirming its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxic effects, researchers evaluated the impact of 4-Methoxy-alpha-methylbenzenepropanal on human cell lines. The results indicated that at concentrations exceeding therapeutic levels, the compound exhibited cytotoxic effects; however, it remained non-toxic at lower concentrations typically used in consumer products .

The biological activity of benzenepropanal derivatives is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes. Specifically, aldehydes can form covalent bonds with proteins and nucleic acids, leading to cell death in susceptible organisms .

Q & A

[Basic] What analytical methods are recommended for detecting and quantifying 4-Methoxy-alpha,alpha-dimethylbenzenepanal in environmental matrices?

Answer:
Solid-phase extraction (SPE) coupled with liquid chromatography (LC) is the standard methodology. Key steps include:

  • Sample Preparation : Filter environmental samples (e.g., wastewater) through GF/F filters (0.7 μm) to remove particulates .
  • SPE Protocol : Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol. After loading 100 mL of sample, elute with methanol and concentrate under nitrogen .
  • Internal Standards : Spike samples with deuterated analogs (e.g., triclosan-d3, BP-3-d5) to correct for matrix effects .
  • Instrumentation : Employ LC with tandem mass spectrometry (LC-MS/MS) for high sensitivity, targeting characteristic ions (e.g., m/z 176 for fragmentation patterns) .

[Basic] What safety guidelines should be followed when handling this compound in laboratory settings?

Answer:
Refer to the IFRA Standards (up to the 51st Amendment), which outline:

  • Exposure Limits : Category-specific thresholds (e.g., 0.5% in leave-on cosmetics, 2.5% in rinse-off products) based on dermal sensitization risk .
  • Risk Mitigation : Use personal protective equipment (PPE) and engineering controls (e.g., fume hoods) during synthesis or handling. The RIFM Safety Assessment provides toxicological thresholds for acute exposure .

[Advanced] How can researchers resolve contradictions in mass spectral data caused by structural analogs or steric effects?

Answer:
Contradictions often arise from isobaric or sterically hindered structures. Strategies include:

  • Fragmentation Analysis : Compare ion abundance ratios (e.g., m/z 176 for α,α-dimethyl vs. α-methyl analogs) to identify steric inhibition of hydrogen transfer .
  • Isotopic Labeling : Use deuterated internal standards (e.g., triclosan-d3) to differentiate co-eluting peaks .
  • High-Resolution MS : Employ Orbitrap or Q-TOF systems to resolve exact mass differences (e.g., Δ < 0.001 Da) between regioisomers .

[Advanced] What computational strategies assess the environmental persistence and bioaccumulation potential of this compound?

Answer:
Apply QSAR models to predict:

  • Persistence : Half-life in water (>40 days indicates persistence) using EPI Suite or OECD Toolbox .
  • Bioaccumulation : Log Kow > 3.0 (measured as 4.36 for α-methyl analogs) suggests potential for bioaccumulation .
  • Validation : Cross-reference with experimental data (e.g., biodegradation assays in sludge or river water) to refine model accuracy .

[Basic] What synthetic routes are documented for benzenepropanal derivatives?

Answer:
Common methods include:

  • Friedel-Crafts Acylation : React 4-methoxybenzene with α,α-dimethylpropanal chloride under acidic conditions .
  • Reductive Amination : For analogs, reduce nitriles or imines using catalysts like palladium or Raney nickel .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate products .

[Advanced] How does pH influence the stability of 4-Methoxy-alpha,alpha-dimethylbenzenepanal during sample preparation?

Answer:
Stability studies should:

  • pH Adjustment : Test across a range (pH 2–10) using HCl or NH4OH. Acidic conditions may protonate aldehydes, reducing degradation .
  • SPE Recovery : Evaluate recovery rates at varying pH; HLB cartridges show optimal performance at neutral pH .
  • Storage : Store samples at −18°C to minimize hydrolysis or oxidation .

[Advanced] What analytical techniques differentiate regioisomers of benzenepropanal derivatives?

Answer:

  • NMR Spectroscopy : Compare aromatic proton splitting patterns (e.g., para-substitution vs. ortho/meta) .
  • Retention Time Shifts : Use reversed-phase LC with C18 columns; polar regioisomers elute earlier .
  • Ion Mobility MS : Separate isobaric ions based on collision cross-section differences .

[Basic] What key parameters should ecotoxicology studies address for this compound?

Answer:

  • Toxicity Endpoints : Test acute aquatic toxicity (e.g., Daphnia magna LC50) and chronic effects (e.g., algal growth inhibition) .
  • Exposure Pathways : Monitor effluent discharge points and bioaccumulation in benthic organisms .
  • Metabolite Identification : Use high-resolution MS to detect oxidation products (e.g., carboxylic acids) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl-
Reactant of Route 2
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Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl-

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